N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core, a thiophene ring, and a methylthio-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This can be achieved by the condensation of a thiophene-2-carboxaldehyde with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable methylthio precursor reacts with a halogenated phenyl derivative.
Coupling Reactions: The final step involves coupling the pyrimidinone core with the methylthio-substituted phenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)-2-(4-oxo-4H-chromen-1-yl)acetamide: Similar structure but with a chromenone core.
N-(2-(methylthio)phenyl)-2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is unique due to the presence of both a thiophene ring and a pyrimidinone core, which may confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-23-14-6-3-2-5-12(14)19-16(21)10-20-11-18-13(9-17(20)22)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVITFVDIJOWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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